molecular formula C15H19N3O4 B2913532 ethyl N-{2-[2-(3,5-dimethylphenyl)hydrazono]-3-oxobutanoyl}carbamate CAS No. 478042-72-7

ethyl N-{2-[2-(3,5-dimethylphenyl)hydrazono]-3-oxobutanoyl}carbamate

Cat. No.: B2913532
CAS No.: 478042-72-7
M. Wt: 305.334
InChI Key: PQPXGLVKMAOAPR-QGOAFFKASA-N
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Description

Ethyl N-{2-[2-(3,5-dimethylphenyl)hydrazono]-3-oxobutanoyl}carbamate is a hydrazone-carbamate hybrid compound characterized by a central β-ketoamide scaffold substituted with a 3,5-dimethylphenyl hydrazone moiety and an ethyl carbamate group.

Properties

IUPAC Name

ethyl N-[(Z)-2-[(3,5-dimethylphenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-5-22-15(21)16-14(20)13(11(4)19)18-17-12-7-9(2)6-10(3)8-12/h6-8,19H,5H2,1-4H3,(H,16,20,21)/b13-11-,18-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGABEVZPGFACP-NJAHKZCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC(=CC(=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C(\C)/O)/N=NC1=CC(=CC(=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-{2-[2-(3,5-dimethylphenyl)hydrazono]-3-oxobutanoyl}carbamate typically involves the reaction of ethyl carbamate with 3,5-dimethylphenylhydrazine and an appropriate oxobutanoyl compound. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction. The process can be summarized as follows:

    Step 1: Preparation of 3,5-dimethylphenylhydrazine by reacting 3,5-dimethylaniline with hydrazine hydrate.

    Step 2: Reaction of 3,5-dimethylphenylhydrazine with an oxobutanoyl compound in the presence of ethyl carbamate.

    Step 3: Purification of the product through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-{2-[2-(3,5-dimethylphenyl)hydrazono]-3-oxobutanoyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazono group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazono group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: New compounds with substituted groups replacing the hydrazono group.

Scientific Research Applications

Ethyl N-{2-[2-(3,5-dimethylphenyl)hydrazono]-3-oxobutanoyl}carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl N-{2-[2-(3,5-dimethylphenyl)hydrazono]-3-oxobutanoyl}carbamate involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to proteins or nucleic acids, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Key Functional Groups Structural Differences Reported Applications
Ethyl N-{2-[2-(3,5-dimethylphenyl)hydrazono]-3-oxobutanoyl}carbamate Hydrazone, β-ketoamide, ethyl carbamate N/A (Reference compound) Potential metal chelation, bioactivity
(E)-3-(4-(1-(2-(4-hydroxybenzoyl)hydrazono)ethyl)phenoxy)-N,N,N-trimethylpropan-1-ammonium perchlorate (H2L1) Hydrazone, phenolic hydroxyl, quaternary ammonium Substituted phenoxy group and quaternary ammonium DNA binding, nuclease activity
Grossamide (lignanamide) Lignan backbone, carbamoyl groups Lignan core instead of β-ketoamide Hepatotoxicity (IC50 = 3.02 μM in L02 cells)
Ethyl carbamate (EC) Simple carbamate (NH2-CO-OEt) No hydrazone or β-ketoamide Carcinogen in fermented beverages
4-Hydroxy-3-methoxy cinnamic acid ethyl ester Cinnamate ester, methoxy, hydroxyl Ester linkage instead of carbamate Antioxidant, flavoring agent

Physicochemical Properties

  • Solubility: The hydrazone and carbamate groups in the target compound likely enhance polarity, improving aqueous solubility compared to non-polar analogs like EC. However, the 3,5-dimethylphenyl group may reduce solubility relative to hydroxylated derivatives (e.g., vanillic acid ).
  • Stability : Hydrazones are pH-sensitive and prone to hydrolysis under acidic conditions, unlike stable carbamates like EC, which persist in beverages .

Analytical Methods

  • Detection : While EC is quantified via HS-SPME-GC-MS (detection limit: 1.19 μg/L) , the target compound’s complexity may require LC-MS/MS or NMR for structural elucidation.

Biological Activity

Ethyl N-{2-[2-(3,5-dimethylphenyl)hydrazono]-3-oxobutanoyl}carbamate (CAS No. 478042-72-7) is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C15H19N3O4
  • Molecular Weight : 305.33 g/mol
  • Structure : The compound features a hydrazone linkage and an oxobutanoate moiety, which are known to contribute to its biological properties.

This compound exhibits several mechanisms that may contribute to its biological effects:

  • Antioxidant Activity : Compounds with hydrazone functionalities are often associated with antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems.
  • Cytotoxic Effects : Some derivatives of oxobutanoates have demonstrated cytotoxic properties against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death .
  • Enzyme Inhibition : Ethyl carbamates are known to interact with specific enzymes, potentially inhibiting their activity. This can lead to altered metabolic pathways, which may be beneficial in treating diseases characterized by dysregulated enzyme activity.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, particularly against breast and prostate cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of tumor growth .
  • Anti-inflammatory Effects : Compounds similar to this compound have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines .

Case Studies and Research Findings

  • In Vitro Studies : A study investigated the cytotoxic effects of ethyl carbamate derivatives on various cancer cell lines. The findings indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential for further development as anticancer agents .
  • Metabolomics Analysis : Research involving metabolomics has revealed that compounds structurally related to this compound can influence metabolic pathways associated with oxidative stress and inflammation .

Data Tables

PropertyValue
Molecular FormulaC15H19N3O4
Molecular Weight305.33 g/mol
CAS Number478042-72-7
Antioxidant ActivityYes
CytotoxicityYes (various cell lines)
Anti-inflammatory EffectsYes

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